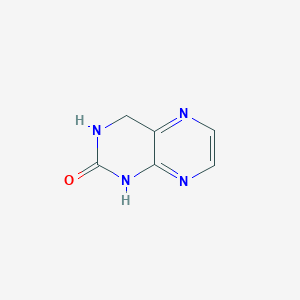
3,4-Dihydropteridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydropteridin-2(1H)-one is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess several unique properties that make it a promising candidate for the development of new drugs and therapies.
科学研究应用
3,4-Dihydropteridin-2(1H)-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess several properties that make it a promising candidate for the development of new drugs and therapies. Some of the scientific research applications of 3,4-Dihydropteridin-2(1H)-one include:
1. Anti-inflammatory activity: Studies have shown that 3,4-Dihydropteridin-2(1H)-one possesses anti-inflammatory activity. This property makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Anticancer activity: 3,4-Dihydropteridin-2(1H)-one has been found to possess anticancer activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
3. Antioxidant activity: 3,4-Dihydropteridin-2(1H)-one has been found to possess antioxidant activity. This property makes it a potential candidate for the development of new antioxidant therapies.
作用机制
The mechanism of action of 3,4-Dihydropteridin-2(1H)-one is not fully understood. However, studies have shown that it interacts with several cellular pathways and proteins, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the expression of several pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3,4-Dihydropteridin-2(1H)-one has been found to possess several biochemical and physiological effects. It has been shown to inhibit the expression of several pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 3,4-Dihydropteridin-2(1H)-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3,4-Dihydropteridin-2(1H)-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 3,4-Dihydropteridin-2(1H)-one. Some of these include:
1. Development of new anti-inflammatory drugs: 3,4-Dihydropteridin-2(1H)-one has been found to possess anti-inflammatory activity. Future research could focus on the development of new anti-inflammatory drugs based on this compound.
2. Development of new anticancer therapies: 3,4-Dihydropteridin-2(1H)-one has been found to possess anticancer activity. Future research could focus on the development of new anticancer therapies based on this compound.
3. Development of new antioxidant therapies: 3,4-Dihydropteridin-2(1H)-one has been found to possess antioxidant activity. Future research could focus on the development of new antioxidant therapies based on this compound.
4. Study of the mechanism of action: The mechanism of action of 3,4-Dihydropteridin-2(1H)-one is not fully understood. Future research could focus on studying the mechanism of action of this compound to better understand its potential applications in medicine.
5. Study of the pharmacokinetics and pharmacodynamics: The pharmacokinetics and pharmacodynamics of 3,4-Dihydropteridin-2(1H)-one are not fully understood. Future research could focus on studying the pharmacokinetics and pharmacodynamics of this compound to better understand its potential applications in medicine.
Conclusion:
In conclusion, 3,4-Dihydropteridin-2(1H)-one is a heterocyclic compound that has several potential applications in the field of medicine. It possesses anti-inflammatory, anticancer, and antioxidant activity, and has been shown to have neuroprotective effects and improve cognitive function. Future research could focus on the development of new drugs and therapies based on this compound, as well as the study of its mechanism of action and pharmacokinetics and pharmacodynamics.
合成方法
The synthesis of 3,4-Dihydropteridin-2(1H)-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-amino-4,5,6,7-tetrahydro-6-oxo-1H-pteridin-7-yl acetate with an aldehyde or ketone in the presence of a reducing agent. This method yields 3,4-Dihydropteridin-2(1H)-one in good yields and high purity.
属性
CAS 编号 |
16878-89-0 |
|---|---|
产品名称 |
3,4-Dihydropteridin-2(1H)-one |
分子式 |
C6H6N4O |
分子量 |
150.14 g/mol |
IUPAC 名称 |
3,4-dihydro-1H-pteridin-2-one |
InChI |
InChI=1S/C6H6N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-2H,3H2,(H2,8,9,10,11) |
InChI 键 |
WEVWMDXKENHVCZ-UHFFFAOYSA-N |
SMILES |
C1C2=NC=CN=C2NC(=O)N1 |
规范 SMILES |
C1C2=NC=CN=C2NC(=O)N1 |
同义词 |
2-Pteridinol, 3,4-dihydro- (7CI,8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



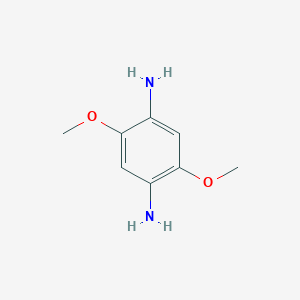
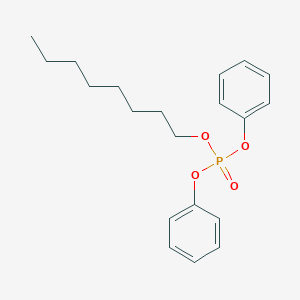



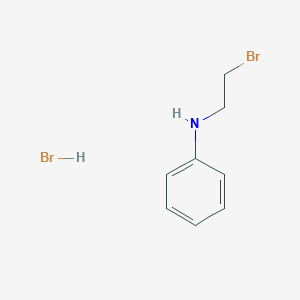
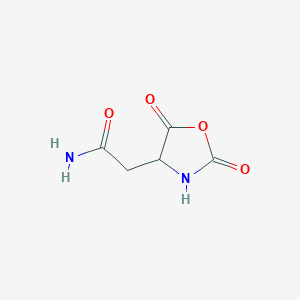
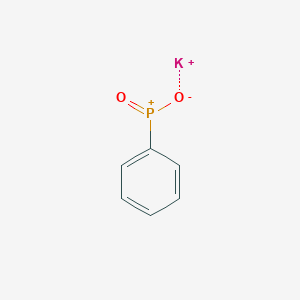

![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)

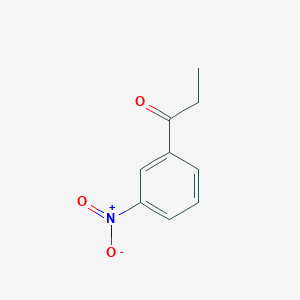

![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)